molecular formula C11H11NS B3266261 2-(4-Ethylphenyl)-1,3-thiazole CAS No. 42156-17-2

2-(4-Ethylphenyl)-1,3-thiazole

Cat. No. B3266261
CAS RN: 42156-17-2
M. Wt: 189.28 g/mol
InChI Key: JQZWLKZFQQTQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Again, without specific information on “2-(4-Ethylphenyl)-1,3-thiazole”, it’s difficult to provide a detailed chemical reactions analysis. Thiazoles, in general, are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethylphenyl)-1,3-thiazole” would depend on its specific structure. For example, the related compound “2-(4-Ethylphenyl)propanoic acid” has a molecular weight of 178.228 Da .

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(4-Ethylphenyl)-1,3-thiazole”. For instance, some compounds with a similar structure have been implicated in neurological health and function .

Safety and Hazards

The safety and hazards associated with “2-(4-Ethylphenyl)-1,3-thiazole” would depend on its specific properties. It’s always important to refer to the relevant safety data sheets when handling chemical compounds .

Future Directions

The future directions for research into “2-(4-Ethylphenyl)-1,3-thiazole” would likely depend on its properties and potential applications. For example, research into similar compounds has focused on their role in modulating behavior and brain activity in neurocognitive disorders .

properties

IUPAC Name

2-(4-ethylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZWLKZFQQTQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethylphenyl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Ethylphenyl)-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
2-(4-Ethylphenyl)-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
2-(4-Ethylphenyl)-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
2-(4-Ethylphenyl)-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
2-(4-Ethylphenyl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.